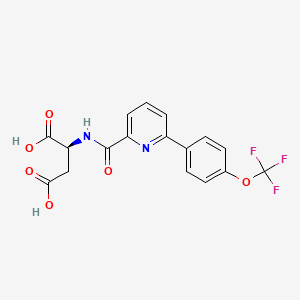
Sucnr1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucnr1-IN-2 is a chemical compound that acts as an inhibitor of the succinate receptor 1 (SUCNR1). This receptor is a G protein-coupled receptor that is activated by succinate, a key intermediate in the citric acid cycle. The inhibition of SUCNR1 has been studied for its potential therapeutic applications in various metabolic and inflammatory diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sucnr1-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core molecular framework of this compound through a series of organic reactions such as condensation, cyclization, and coupling reactions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that are essential for the inhibitory activity of the compound. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques such as chromatography and recrystallization. The purity and structure of this compound are confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring consistency, efficiency, and safety. This typically includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Use of Catalysts: Catalysts may be employed to increase the reaction rate and yield.
Automation and Process Control: Automated systems and process control technologies are used to monitor and control the production process, ensuring high quality and reproducibility.
化学反応の分析
Types of Reactions
Sucnr1-IN-2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution: Substituted products with new functional groups replacing the original ones.
科学的研究の応用
Chemistry: Used as a tool compound to study the role of SUCNR1 in various chemical pathways.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Medicine: Explored for its therapeutic potential in treating metabolic disorders, inflammation, and other diseases.
作用機序
Sucnr1-IN-2 exerts its effects by inhibiting the activity of the succinate receptor 1 (SUCNR1). The mechanism involves:
Binding to SUCNR1: this compound binds to the receptor, preventing succinate from activating it.
Blocking Signal Transduction: By inhibiting SUCNR1, this compound blocks the downstream signaling pathways that are normally activated by succinate. This includes pathways involved in inflammation, metabolism, and cellular stress responses.
Molecular Targets and Pathways: The primary molecular target is SUCNR1, and the pathways affected include those related to the citric acid cycle, energy metabolism, and inflammatory responses.
類似化合物との比較
Sucnr1-IN-2 can be compared with other SUCNR1 inhibitors and related compounds:
Similar Compounds: Other inhibitors of SUCNR1 include compounds like oxaloacetate, malate, and α-ketoglutarate.
Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency towards SUCNR1. It may also have distinct pharmacokinetic and pharmacodynamic properties compared to other inhibitors.
List of Similar Compounds:
特性
分子式 |
C17H13F3N2O6 |
|---|---|
分子量 |
398.29 g/mol |
IUPAC名 |
(2S)-2-[[6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C17H13F3N2O6/c18-17(19,20)28-10-6-4-9(5-7-10)11-2-1-3-12(21-11)15(25)22-13(16(26)27)8-14(23)24/h1-7,13H,8H2,(H,22,25)(H,23,24)(H,26,27)/t13-/m0/s1 |
InChIキー |
TUTOXIPIHTUWDS-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC(=NC(=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
正規SMILES |
C1=CC(=NC(=C1)C(=O)NC(CC(=O)O)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


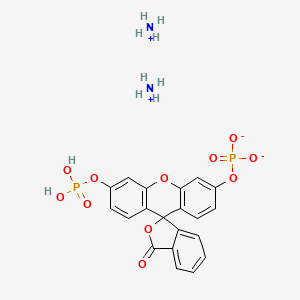
![(2S)-N-[(2S)-1-[(1S,9S,10S,11R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12377743.png)
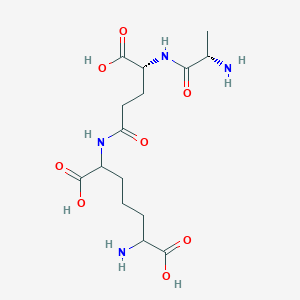
![sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12377749.png)

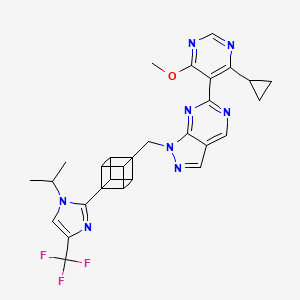

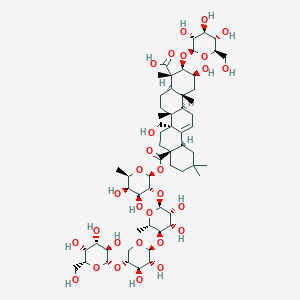
![2-[4-[2-(2-Fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B12377776.png)
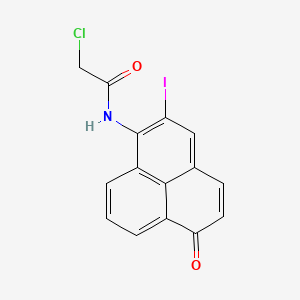
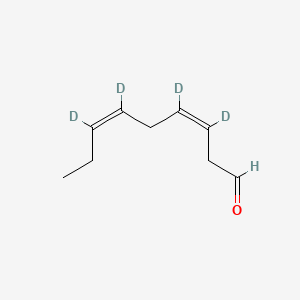
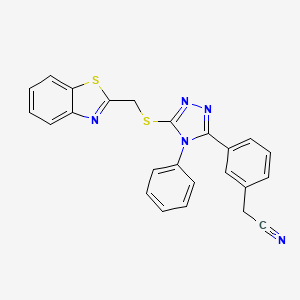
![N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12377792.png)

